![molecular formula C17H17N5O2 B14641092 3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile CAS No. 52301-71-0](/img/structure/B14641092.png)
3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile is an organic compound known for its vibrant color and potential applications in various fields. This compound belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. The compound’s structure includes an ethyl group, a nitrophenyl group, and a propanenitrile group, making it a complex and interesting molecule for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile typically involves a multi-step process One common method includes the diazotization of an aromatic amine followed by coupling with an ethyl-substituted aromatic compound The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The azo bond can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile has diverse applications in scientific research:
Chemistry: Used as a dye or pigment due to its vibrant color.
Biology: Investigated for its potential as a biological stain or marker.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of colored materials, textiles, and plastics.
Mecanismo De Acción
The mechanism of action of 3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The azo bond can undergo reduction to form active amines, which may interact with biological molecules. The nitrophenyl group can also participate in redox reactions, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Ethyl{4-[(4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile
- 3-(Ethyl{4-[(2-nitrophenyl)diazenyl]phenyl}amino)ethoxypropanenitrile
Uniqueness
3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of an ethyl group, nitrophenyl group, and propanenitrile group makes it versatile for various applications, distinguishing it from other similar azo compounds.
Propiedades
Número CAS |
52301-71-0 |
|---|---|
Fórmula molecular |
C17H17N5O2 |
Peso molecular |
323.35 g/mol |
Nombre IUPAC |
3-[N-ethyl-4-[(2-nitrophenyl)diazenyl]anilino]propanenitrile |
InChI |
InChI=1S/C17H17N5O2/c1-2-21(13-5-12-18)15-10-8-14(9-11-15)19-20-16-6-3-4-7-17(16)22(23)24/h3-4,6-11H,2,5,13H2,1H3 |
Clave InChI |
CLLHVKHCGFNJAH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


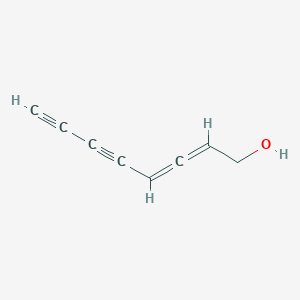
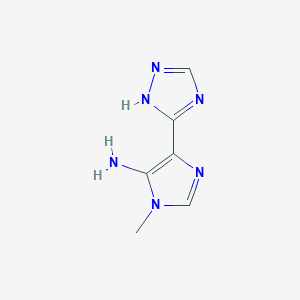
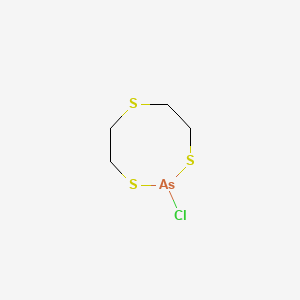
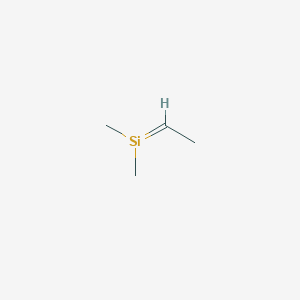

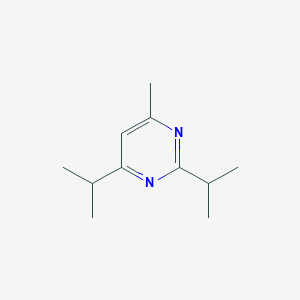
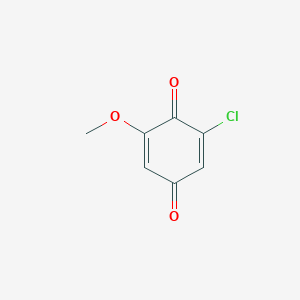

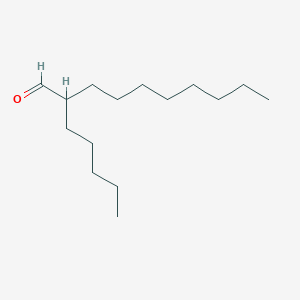
![1-Tert-butyl-4-[4-(4-tert-butylphenyl)sulfanylbut-2-ynylsulfanyl]benzene](/img/structure/B14641076.png)
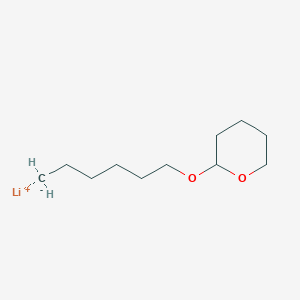
![Cyclopent[e]-1,3-oxazine-2,4(3H,5H)-dione, 3-dodecyl-6,7-dihydro-](/img/structure/B14641080.png)
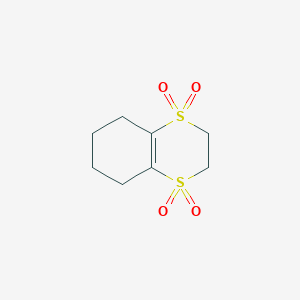
![1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione, 7-hydroxy-2,6-diphenyl-](/img/structure/B14641098.png)
